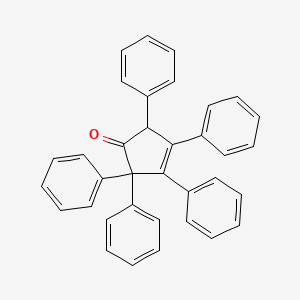![molecular formula C16H22N4O4 B14689761 N-[(5-methyl-2-propan-2-ylcyclohexylidene)amino]-2,4-dinitroaniline CAS No. 27853-78-7](/img/structure/B14689761.png)
N-[(5-methyl-2-propan-2-ylcyclohexylidene)amino]-2,4-dinitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(5-methyl-2-propan-2-ylcyclohexylidene)amino]-2,4-dinitroaniline is a chemical compound with the molecular formula C16H22N4O4 and a molecular weight of 334.37 g/mol . This compound is also known by its systematic name, (1E)-2-Isopropyl-5-methylcyclohexanone (2,4-dinitrophenyl)hydrazone . It is characterized by the presence of a cyclohexylidene group, a dinitroaniline moiety, and an isopropyl substituent.
Preparation Methods
The synthesis of N-[(5-methyl-2-propan-2-ylcyclohexylidene)amino]-2,4-dinitroaniline typically involves the reaction of 2-isopropyl-5-methylcyclohexanone with 2,4-dinitrophenylhydrazine . The reaction is carried out under reflux conditions in a suitable solvent such as methanol or ethanol. The product is then purified by recrystallization or chromatography to obtain the desired compound in high yield and purity .
Chemical Reactions Analysis
N-[(5-methyl-2-propan-2-ylcyclohexylidene)amino]-2,4-dinitroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidation products.
Reduction: Reduction of the nitro groups can be achieved using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride, resulting in the formation of amino derivatives.
Scientific Research Applications
N-[(5-methyl-2-propan-2-ylcyclohexylidene)amino]-2,4-dinitroaniline has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-[(5-methyl-2-propan-2-ylcyclohexylidene)amino]-2,4-dinitroaniline involves its interaction with specific molecular targets and pathways. The compound’s nitro groups can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
N-[(5-methyl-2-propan-2-ylcyclohexylidene)amino]-2,4-dinitroaniline can be compared with other similar compounds such as:
Menthone (2,4-dinitrophenyl)hydrazone: Similar in structure but lacks the isopropyl substituent.
Cyclohexanone, 5-methyl-2-(1-methylethyl)-, (2,4-dinitrophenyl)hydrazone: Similar in structure but differs in the position of the substituents.
Properties
CAS No. |
27853-78-7 |
|---|---|
Molecular Formula |
C16H22N4O4 |
Molecular Weight |
334.37 g/mol |
IUPAC Name |
N-[(5-methyl-2-propan-2-ylcyclohexylidene)amino]-2,4-dinitroaniline |
InChI |
InChI=1S/C16H22N4O4/c1-10(2)13-6-4-11(3)8-15(13)18-17-14-7-5-12(19(21)22)9-16(14)20(23)24/h5,7,9-11,13,17H,4,6,8H2,1-3H3 |
InChI Key |
KOPXDHJXCKPXDC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C(=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C1)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


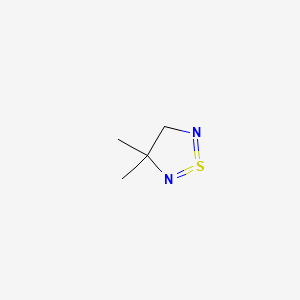
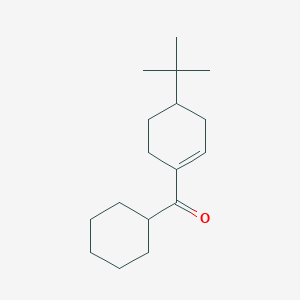
![2-(Chloromethyl)oxirane;formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B14689696.png)
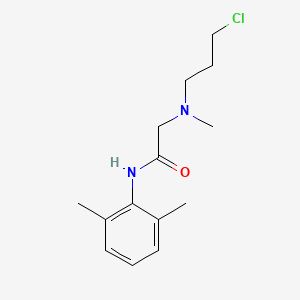

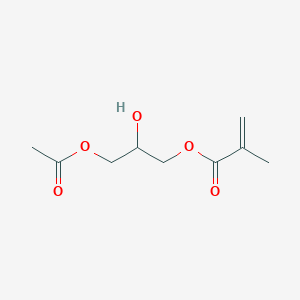
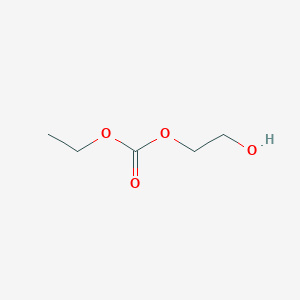
![3-(3,5-Dichlorophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B14689730.png)

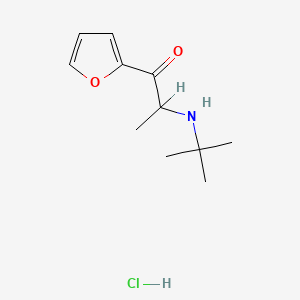
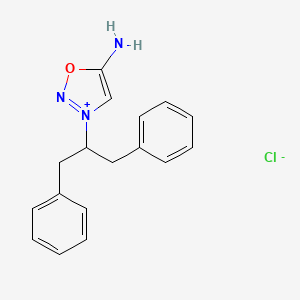
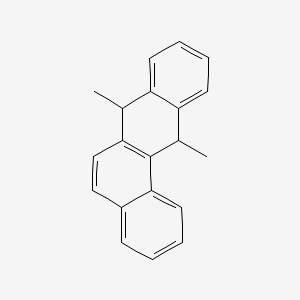
![3-Oxa-7-thiatricyclo[3.3.3.01,5]undecane](/img/structure/B14689752.png)
